
5-amino-1-(4-bromobenzyl)-N-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-amino-1-(4-bromobenzyl)-N-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H18BrN5O2 and its molecular weight is 416.279. The purity is usually 95%.
BenchChem offers high-quality 5-amino-1-(4-bromobenzyl)-N-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-amino-1-(4-bromobenzyl)-N-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Research into derivatives of 1,2,4-triazole, a structure closely related to the compound , has shown significant antimicrobial properties. Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives, evaluating their effectiveness against several microorganisms. These compounds displayed moderate to good antimicrobial activities, indicating their potential in developing new antimicrobial agents [Bektaş et al., 2007].
Anticancer Evaluation
Another critical area of research is the evaluation of 1,2,4-triazole derivatives for their anticancer activity. Bekircan et al. (2008) prepared compounds through a series of reactions starting from 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-one, which were then screened against a panel of 60 cancer cell lines. Four of these new compounds showed promising results in inhibiting the growth of various cancer types, suggesting potential applications in cancer therapy [Bekircan et al., 2008].
Development of Peptidomimetics and Biologically Active Compounds
Ferrini et al. (2015) described a method for synthesizing protected versions of 5-amino-1,2,3-triazole-4-carboxylic acid, a molecule suitable for creating peptidomimetics or biologically active compounds based on the triazole scaffold. This approach allows for the overcoming of issues related to the Dimroth rearrangement, which can complicate the chemistry of such molecules. The study showcases the versatility of triazole derivatives in the development of novel compounds with potential pharmacological applications [Ferrini et al., 2015].
Synthesis of Antimicrobial Agents
Jadhav et al. (2017) synthesized a series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid with variations at the 4-position, displaying moderate to good antimicrobial activities against various bacterial and fungal strains. This research highlights the continued interest and potential of triazole derivatives as bases for developing new antimicrobial agents [Jadhav et al., 2017].
properties
IUPAC Name |
5-amino-1-[(4-bromophenyl)methyl]-N-(2-methoxy-5-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN5O2/c1-11-3-8-15(26-2)14(9-11)21-18(25)16-17(20)24(23-22-16)10-12-4-6-13(19)7-5-12/h3-9H,10,20H2,1-2H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIRYGCCZHSIHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(4-bromobenzyl)-N-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1'-[(1,1-Dimethylethyl)[[(1S)-1-methyl-2-propyn-1-yl]oxy]silylene]bis[benzene]](/img/structure/B2386662.png)
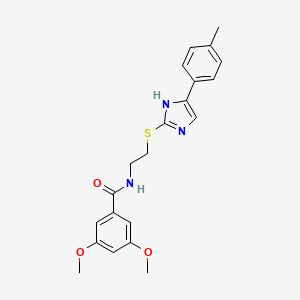
![2-[4-(3-ethoxypropyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B2386667.png)
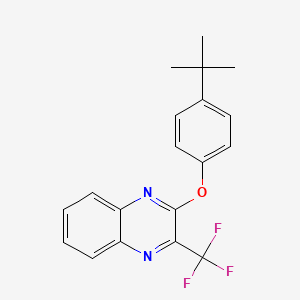

![(4-((3,4-Dichlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2386672.png)
![2-[6-(4-Methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2386673.png)
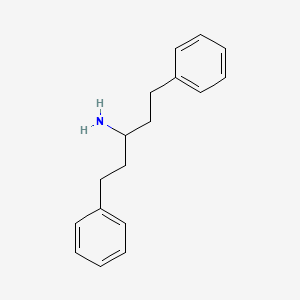
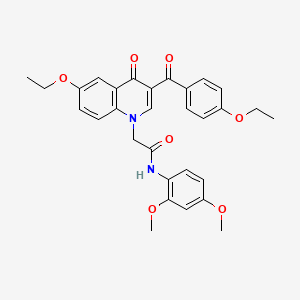
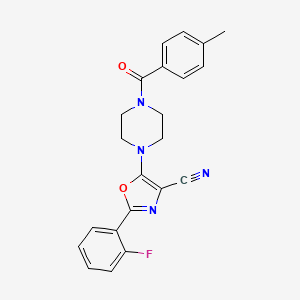
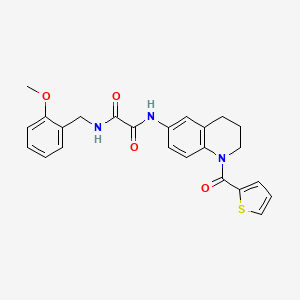
![3-[Benzyl(2-thienylmethyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B2386680.png)

